1,5-Diethynyl-2,4-dimethylbenzene

Description

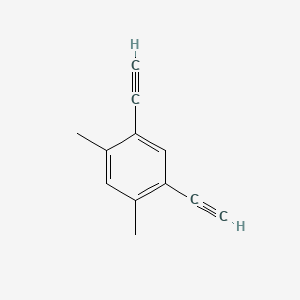

1,5-Diethynyl-2,4-dimethylbenzene (CAS: 1379822-09-9) is an aromatic compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.21 g/mol . It features two ethynyl (–C≡CH) groups at the 1,5-positions and methyl (–CH₃) groups at the 2,4-positions on a benzene ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, materials science, and coordination chemistry. The compound is commercially available as a light yellow to brown crystalline powder with a purity exceeding 98% . Its synthesis and applications are of interest due to the reactivity of ethynyl groups, which participate in click chemistry, polymerization, and metal-organic framework (MOF) assembly .

Properties

IUPAC Name |

1,5-diethynyl-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-5-11-8-12(6-2)10(4)7-9(11)3/h1-2,7-8H,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFZIHSKAUBEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#C)C#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diethynyl-2,4-dimethylbenzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 1,5-dibromo-2,4-dimethylbenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,5-Diethynyl-2,4-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form diketones.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The methyl groups can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated derivatives

Scientific Research Applications

Organic Synthesis

1,5-Diethynyl-2,4-dimethylbenzene serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:

- Electrophilic Aromatic Substitution : The compound's ethynyl groups enhance electrophilicity, allowing for diverse substitution patterns on the benzene ring.

- Cross-Coupling Reactions : It is utilized in Sonogashira coupling reactions to form larger conjugated systems, which are important in organic electronics and photonics.

Materials Science

This compound is explored for its role in developing advanced materials:

- Conductive Polymers : Its structural features enable the formation of polymers with enhanced electrical conductivity.

- Nanomaterials : The compound can be used to synthesize nanostructures with tailored properties for applications in sensors and catalysts.

Case Study: Conductive Polymer Development

A study demonstrated that incorporating this compound into polymer matrices significantly improved electrical conductivity compared to conventional polymers. This enhancement is attributed to the compound's ability to facilitate charge transfer through π-stacking interactions.

Biological Applications

Research indicates potential applications in bioconjugation and drug delivery systems:

- Bioconjugation : The ethynyl groups allow for the attachment of biomolecules, facilitating targeted drug delivery.

- Fluorescent Probes : Modified derivatives of this compound are being investigated as fluorescent probes for biological imaging due to their photostability and tunable emission properties.

Case Study: Drug Delivery Systems

In a recent study, this compound was conjugated with a therapeutic agent to create a targeted delivery system that enhanced the bioavailability of the drug while minimizing side effects.

Medicinal Chemistry

The compound is being explored for its potential as a precursor in pharmaceutical synthesis:

- Drug Development : Its unique reactivity allows for the synthesis of novel drug candidates with improved efficacy against specific diseases.

Mechanism of Action

The mechanism of action of 1,5-Diethynyl-2,4-dimethylbenzene involves its interaction with molecular targets through its ethynyl and methyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing various biochemical pathways. The compound’s reactivity is primarily due to the presence of the ethynyl groups, which can participate in cycloaddition reactions and other chemical transformations .

Comparison with Similar Compounds

Key Observations :

- Ethynyl vs. Ethyl Groups : The ethynyl substituents in this compound introduce sp-hybridized carbon atoms, creating a linear geometry and enhanced π-conjugation compared to the bulkier ethyl groups in 1,5-Diethyl-2,4-dimethylbenzene. This difference reduces molecular symmetry and increases reactivity in the ethynyl derivative .

- Brominated Analog: 1,5-Dibromo-2,4-dimethylbenzene has significantly higher molecular weight due to bromine atoms, which enhance electrophilic substitution reactivity but reduce solubility in nonpolar solvents .

Thermodynamic and Electronic Properties

- Conjugation Effects : The ethynyl groups in this compound extend π-conjugation, lowering the HOMO-LUMO gap and enhancing electronic delocalization compared to alkyl-substituted analogs .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound is priced at €113.00/g (CymitQuimica) and ¥8,500.00/g (TCI Chemicals), reflecting its niche applications in advanced materials .

- Comparative Stability : Unlike brominated derivatives, the ethynyl compound is sensitive to oxidation but stable under inert atmospheres, enabling its use in controlled polymerization .

Biological Activity

1,5-Diethynyl-2,4-dimethylbenzene (CAS No. 1379822-09-9) is a compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two ethynyl groups attached to a dimethyl-substituted benzene ring. Its chemical formula is , and it exhibits properties that make it suitable for various synthetic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

- Interaction with Receptors : Preliminary studies suggest that this compound may interact with various receptors in biological systems, potentially influencing signaling pathways associated with cellular responses .

Antiviral Activity

A study focused on the synthesis of a series of compounds related to this compound demonstrated promising antiviral activity. In particular, derivatives of this compound showed significant inhibition against HIV protease with a Ki value as low as 8 nM . This indicates a strong potential for developing antiviral agents based on its structure.

Antimicrobial Properties

Research has indicated that compounds similar to this compound possess antimicrobial properties. For example, derivatives were tested against various bacterial strains and exhibited varying degrees of effectiveness. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.